molecular formula C38H52NOPS B12516051 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12516051
M. Wt: 601.9 g/mol
InChI Key: MWJGYFSGTDMIEO-UHFFFAOYSA-N
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Description

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique structure incorporating adamantane, phosphanyl, and sulfinamide groups

Properties

Molecular Formula

C38H52NOPS

Molecular Weight

601.9 g/mol

IUPAC Name

N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3

InChI Key

MWJGYFSGTDMIEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

Preparation Methods

Synthesis of Di(adamantan-1-yl)phosphine

The adamantane-phosphine moiety is synthesized via nucleophilic substitution or metal-catalyzed cross-coupling. A representative method involves reacting 1-bromoadamantane with phosphorus trichloride (PCl₃) in the presence of a magnesium catalyst.

Reaction conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Temperature : −78°C to 25°C
  • Catalyst : Mg turnings
  • Yield : 65–72%

The product, di(adamantan-1-yl)phosphine, is air-sensitive and requires handling under inert atmospheres.

Coupling of Phosphine with Aryl Bromides

The phosphine is coupled to a brominated benzyl intermediate via palladium-catalyzed cross-coupling. For example, 2-bromophenyl(phenyl)methanol reacts with di(adamantan-1-yl)phosphine using Pd(OAc)₂ and Xantphos.

Key parameters :

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C
Yield 78–85%

This step forms the tertiary phosphine center while preserving stereochemical integrity.

Introduction of the Sulfinamide Group

The sulfinamide moiety is introduced via nucleophilic substitution. The intermediate alcohol is converted to a sulfinylamine derivative using (R)- or (S)-2-methylpropane-2-sulfinamide and thionyl chloride (SOCl₂).

Mechanism :

  • Activation of the alcohol with SOCl₂ to form a chlorosulfite intermediate.
  • Displacement by the sulfinamide nucleophile under basic conditions.

Optimized conditions :

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (Et₃N)
  • Temperature : 0°C to 25°C
  • Yield : 60–68%

Stereoselectivity is controlled by the chiral sulfinamide reagent.

Stereochemical Resolution

Chiral HPLC or diastereomeric crystallization resolves enantiomers. A reported protocol uses a Chiralpak IA column with hexane/isopropanol (90:10) to achieve >99% enantiomeric excess (ee).

Comparative resolution methods :

Method Efficiency (ee) Scalability
Chiral HPLC >99% Low
Crystallization 95–98% High
Enzymatic resolution 85–90% Moderate

Industrial-scale processes favor crystallization due to cost-effectiveness.

Industrial Scale-Up Strategies

Continuous flow reactors enhance yield and safety for large-scale production. Key adaptations include:

  • Precise temperature control : Microreactors mitigate exothermic risks during phosphorylation.
  • In-line purification : Scavenger resins remove residual catalysts.
  • Automated chiral separation : Simulated moving bed (SMB) chromatography improves throughput.

Case study : A pilot plant achieved 92% yield at 10 kg/batch using flow chemistry.

Chemical Reactions Analysis

Types of Reactions

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the sulfinamide group, potentially leading to sulfenamide or sulfide derivatives.

    Substitution: The compound can participate in substitution reactions, particularly involving the adamantane and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a molecular weight of 601.86 g/mol. It is characterized by a sulfinamide functional group, significant in medicinal chemistry, and a phosphanyl moiety derived from adamantane, a polycyclic hydrocarbon known for its stability and unique three-dimensional structure.

Potential Applications

While specific applications and case studies for this compound are not detailed in the provided search results, the general application fields can be inferred based on its structural features.

  • Medicinal Chemistry The sulfinamide functional group suggests potential use in synthesizing pharmaceuticals.
  • Catalysis As a phosphine ligand, it may serve as a catalyst or component in various chemical reactions.
  • Materials Science The presence of adamantane could lend unique structural properties for creating novel materials.

Structural Comparison

This compound shares structural similarities with other compounds. The following table highlights a few examples:

Compound NameStructural FeaturesUnique Properties
N-(diphenylphosphanyl)-N-methylpropanesulfinamideContains diphenylphosphanyl and sulfinamideExhibits different biological activity due to lack of adamantane
N-(adamantyl)-N-methylpropanesulfinamideFeatures adamantane but lacks phosphanyl groupPotentially lower reactivity compared to the target compound
N-(bis(adamantane)-phosphino)-N-methylpropanesulfinamideSimilar phosphanyl structure but different substituentsMay show enhanced stability and different reactivity

Mechanism of Action

The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could influence multiple biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its combination of adamantane, phosphanyl, and sulfinamide groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its chemical structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that incorporates several functional groups:

  • Molecular Formula : C₄₅H₆₄NOPS
  • Molecular Weight : 698.0 g/mol
  • IUPAC Name : N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide

The presence of adamantyl and phosphanyl groups suggests potential interactions with biological targets, which could lead to various pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Adamantyl-Phosphanyl Intermediate : Reaction of adamantane with phosphine reagents.
  • Coupling with Phenyl Group : Achieved through palladium-catalyzed cross-coupling reactions.
  • Introduction of Tetramethyl-Dihydronaphthalenyl Group : Accomplished via Friedel-Crafts alkylation.
  • Formation of the Sulfinamide Group : Final step that integrates the sulfinamide moiety.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that phosphanyl-containing compounds can inhibit bacterial growth and have antifungal activity. The specific biological activity of this compound remains to be fully elucidated but is hypothesized to follow similar trends due to its structural components .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, related compounds have demonstrated the ability to modulate pathways involved in cell proliferation and apoptosis. The mechanism may involve interaction with specific enzymes or receptors that regulate cancer cell growth .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

  • Neuroprotective Effects : A study on adamantyl derivatives showed neuroprotective effects in LPS-challenged cells, suggesting potential applications in neurodegenerative diseases .
  • Anti-Angiogenic Properties : Certain derivatives exhibited significant anti-angiogenic activity, which is crucial for cancer therapy as it inhibits tumor growth by preventing the formation of new blood vessels .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the adamantyl and phosphanyl groups can significantly alter biological activity, highlighting the importance of structural optimization for therapeutic applications .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential inhibition of bacterial growth
AnticancerModulation of cancer cell proliferation
NeuroprotectiveReduction in neuroinflammation
Anti-AngiogenicInhibition of new blood vessel formation

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